MAO-A Inhibition Selectivity Over MAO-B
N-Phenyloleamide hydrochloride demonstrates measurable inhibition of human recombinant monoamine oxidase A (MAO-A) with an IC₅₀ of 50 nM, while exhibiting substantially weaker inhibition of MAO-B with an IC₅₀ of 1,200 nM (1.2 µM), yielding a 24-fold selectivity window for MAO-A over MAO-B [1]. In rat brain homogenates, MAO-A inhibition is even more pronounced with an IC₅₀ of 2 nM [1]. This contrasts with the endogenous fatty acid amide oleamide (cis-9-octadecenamide), which serves as an FAAH substrate rather than a direct MAO inhibitor, and with oleyl anilide (the free base form), which is primarily characterized as an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor with an IC₅₀ of 26 µM — approximately 520-fold weaker than the MAO-A inhibitory activity observed for the hydrochloride salt in the human recombinant assay .
| Evidence Dimension | MAO-A inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 50 nM (human recombinant MAO-A); IC₅₀ = 2 nM (rat brain MAO-A) |
| Comparator Or Baseline | Oleyl anilide (free base): IC₅₀ = 26 µM (ACAT inhibition, MAO-A data not available); Oleamide: no reported MAO-A inhibition |
| Quantified Difference | MAO-A vs. MAO-B selectivity: 24-fold; Target engagement shift: MAO-A (nanomolar) vs. ACAT (micromolar) for related analog |
| Conditions | Human recombinant MAO-A expressed in Sf9 cells using 5-hydroxytryptamine substrate; rat brain MAO-A in nuclei-free homogenates using [¹⁴C]hydroxytryptamine; ACAT inhibition assay |
Why This Matters
The nanomolar MAO-A inhibition profile of the hydrochloride salt distinguishes it from free base analogs that primarily engage ACAT, guiding researchers toward the appropriate chemical form for amine oxidase-related studies.
- [1] BindingDB. BDBM50075969 (CHEMBL3415617) — N-Phenyloleamide hydrochloride binding and inhibition data: IC₅₀ 50 nM (human MAO-A), 2 nM (rat MAO-A), 1.2 µM (human MAO-B). BindingDB Database. View Source
